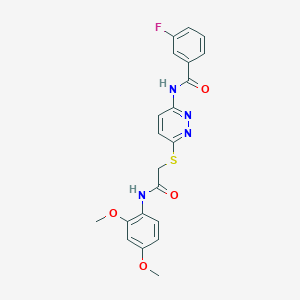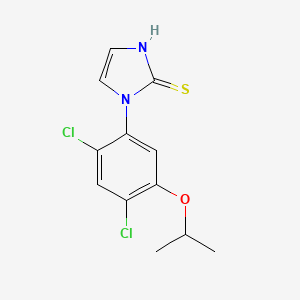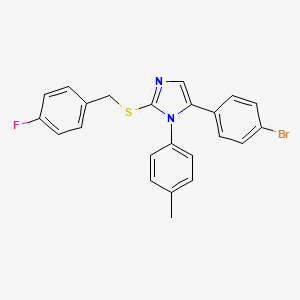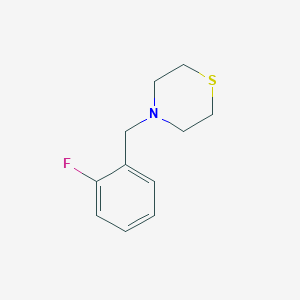![molecular formula C9H17ClN2O2 B2495248 Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride CAS No. 2309431-66-9](/img/structure/B2495248.png)
Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride involves multiple steps, including condensation reactions, nucleophilic substitution, and cyclization processes. For example, one approach for synthesizing similar compounds includes the Buchwald–Hartwig amination to yield compounds with varied substituents on the morpholine and pyrrolidinyl groups, achieving yields of 60–88% (Bonacorso et al., 2018).
Molecular Structure Analysis
Molecular structure characterization often employs techniques such as IR, NMR, and X-ray diffraction studies. For instance, a related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was characterized using IR, 1H NMR, LC-MS spectra, and confirmed by X-ray diffraction, showing that the piperidine and morpholine rings adopt a chair conformation, highlighting the importance of intermolecular hydrogen bonds for molecular stability (Prasad et al., 2018).
Aplicaciones Científicas De Investigación
Neuromuscular Blocking Agents
Research into compounds structurally related to Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone hydrochloride includes the development of neuromuscular blocking agents like Org 9426. This compound, a 2-morpholino, 16-allyl-pyrrolidino derivative of vecuronium, exhibits neuromuscular blocking effects in anesthetized patients, offering potential advantages over existing agents due to its rapid onset and suitability for facilitating intubation conditions (Wierda et al., 1990).
Analgesic Activity
Another study explored the analgesic activity of a compound closely related to Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone hydrochloride. The compound demonstrated potential as an analgesic, indicating these types of structures may be useful in developing new pain management solutions (Cahal, 1958).
Metabolic Studies
Research on the metabolism and disposition of related compounds, such as BMS-690514, an inhibitor targeting specific growth factor receptors, provides insights into the pharmacokinetics and potential therapeutic applications of structurally similar compounds. This study highlights the importance of understanding how these compounds are metabolized and excreted in humans, which is crucial for their development into safe and effective medications (Christopher et al., 2010).
Environmental Exposure and Toxicity
Investigations into the environmental exposure and potential toxicity of morpholine, a structurally related compound, in fruits and juices indicate the significance of monitoring and regulating chemical residues in food products. Such studies underscore the necessity of assessing the health risks associated with chemical exposure from both environmental and dietary sources (Cao et al., 2019).
Safety and Hazards
While specific safety and hazard data for “Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride” is not available, it’s important to handle all chemical compounds with care. Always follow standard safety procedures, including the use of personal protective equipment and working in a well-ventilated area .
Mecanismo De Acción
Target of Action
Morpholine derivatives have been found to have a wide variety of pharmacological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, some morpholine derivatives are known to inhibit tyrosine kinases , which play key roles in cell signaling pathways.
Propiedades
IUPAC Name |
morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11;/h8,10H,1-7H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYDWZRQXLECCH-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495166.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2495172.png)


![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)



![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)